methoxy(propyl)amine hydrochloride
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Overview
Description
Methoxy(propyl)amine hydrochloride is a chemical compound with the molecular formula C4H11NO·HCl. It is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methoxy group and the nitrogen is bonded to a propyl group. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy(propyl)amine hydrochloride can be synthesized through several methods. One common method involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production of this compound often involves the reaction of hydroxylamine hydrochloride with propylamine in the presence of a suitable base. This reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methoxy(propyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amines and amides.
Scientific Research Applications
Methoxy(propyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
Methoxy(propyl)amine hydrochloride exerts its effects by covalently binding to apurinic/apyrimidinic (AP) DNA damage sites. This inhibits the base excision repair (BER) pathway, leading to an increase in DNA strand breaks and apoptosis. This mechanism is particularly useful in enhancing the anti-tumor activity of alkylating agents .
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: A similar compound where the nitrogen is bonded to a methyl group instead of a propyl group.
N-methylhydroxylamine: An isomer of methoxyamine where the nitrogen is bonded to a methyl group.
Uniqueness
Methoxy(propyl)amine hydrochloride is unique due to its specific structure, which allows it to interact with DNA in a way that inhibits the BER pathway. This makes it particularly useful in cancer research and drug development .
Properties
CAS No. |
2580235-30-7 |
---|---|
Molecular Formula |
C4H12ClNO |
Molecular Weight |
125.6 |
Purity |
95 |
Origin of Product |
United States |
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